4-[(E)-2-(2-chloro-6-fluorophenyl)-1-cyanoethenyl]benzoic acid
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Overview
Description
4-[(E)-2-(2-chloro-6-fluorophenyl)-1-cyanoethenyl]benzoic acid is an organic compound with a complex structure that includes a cyano group, a fluorine atom, and a chlorine atom attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(2-chloro-6-fluorophenyl)-1-cyanoethenyl]benzoic acid typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzaldehyde and 4-cyanobenzoic acid.
Reaction Conditions: The key step involves a Knoevenagel condensation reaction, where the aldehyde group of 2-chloro-6-fluorobenzaldehyde reacts with the cyano group of 4-cyanobenzoic acid in the presence of a base such as piperidine.
Purification: The product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(2-chloro-6-fluorophenyl)-1-cyanoethenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[(E)-2-(2-chloro-6-fluorophenyl)-1-cyanoethenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(2-chloro-6-fluorophenyl)-1-cyanoethenyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the cyano group and halogen atoms enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluorophenylacetic acid
- 2-Chloro-6-fluorobenzoic acid
Uniqueness
4-[(E)-2-(2-chloro-6-fluorophenyl)-1-cyanoethenyl]benzoic acid is unique due to its combination of a cyano group and halogen atoms, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-[(E)-2-(2-chloro-6-fluorophenyl)-1-cyanoethenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFNO2/c17-14-2-1-3-15(18)13(14)8-12(9-19)10-4-6-11(7-5-10)16(20)21/h1-8H,(H,20,21)/b12-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJFESVREDKKCQ-WQLSENKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C(C#N)C2=CC=C(C=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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